molecular formula C19H26ClN5O4 B1682229 Terazosin hydrochloride CAS No. 63074-08-8

Terazosin hydrochloride

货号: B1682229
CAS 编号: 63074-08-8
分子量: 423.9 g/mol
InChI 键: IWSWDOUXSCRCKW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

特拉唑嗪盐酸盐的合成涉及哌嗪与2-呋喃酰氯反应,然后催化氢化呋喃环。 然后在2-氯-6,7-二甲氧基喹唑啉-4-胺存在下加热该中间体,得到特拉唑嗪 . 特拉唑嗪盐酸盐二水合物的制备涉及一个初始步骤,即制备特拉唑嗪碱,然后用盐酸反应生成盐酸盐 .

工业生产方法

特拉唑嗪盐酸盐的工业生产方法通常涉及使用上述合成路线进行大规模合成。 该工艺针对产率和纯度进行了优化,确保最终产品符合药典标准 .

化学反应分析

反应类型

特拉唑嗪盐酸盐会发生各种化学反应,包括:

常见的试剂和条件

这些反应中使用的常见试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及各种用于取代反应的卤化剂 .

主要形成的产物

这些反应形成的主要产物包括各种喹唑啉衍生物,这些衍生物可能具有不同的药理特性 .

科学研究应用

A. Benign Prostatic Hyperplasia (BPH)

Terazosin is widely prescribed for the treatment of BPH, a condition characterized by prostate enlargement that causes urinary difficulties. Clinical trials have demonstrated significant improvements in urinary flow rates and symptom scores among patients treated with terazosin compared to placebo.

Case Study: Hytrin Community Assessment Trial

  • Design: Randomized, double-blind, placebo-controlled trial involving 2,084 men aged 55 or older.
  • Results:
    • AUA Symptom Score improved by 37.8% in the terazosin group versus 18.4% in the placebo group (P<0.001).
    • Peak urinary flow rate increased by an average of 2.2 mL/s in the terazosin group compared to 0.7 mL/s in the placebo group (P<0.05) .

B. Hypertension

Initially approved for hypertension management, terazosin effectively lowers blood pressure by relaxing blood vessels.

Clinical Findings:

  • Patients exhibit a significant reduction in systolic and diastolic blood pressure after initiating terazosin therapy.
  • It is particularly beneficial for patients with concurrent BPH symptoms, addressing both conditions simultaneously .

Off-label Uses

Recent studies have explored several off-label applications of terazosin:

  • Post-Traumatic Stress Disorder (PTSD): Alleviation of nightmares.
  • Hyperhidrosis: Treatment for excessive sweating related to selective serotonin reuptake inhibitors.
  • Chronic Prostatitis/Pelvic Pain Syndrome: Investigated for symptomatic relief.
  • Urethritis Associated with Radiation Therapy: Potential therapeutic benefits are under evaluation .

Comparative Efficacy: Branded vs. Generic Terazosin

A study comparing branded and generic formulations of terazosin found no significant differences in efficacy or tolerability among adult patients with symptomatic BPH.

ParameterBranded TerazosinGeneric TerazosinP-value
AUA Symptom Score Improvement36%34%NS
Adverse Events Rate15%14%NS

NS = Not Significant

Safety Profile and Side Effects

While generally well-tolerated, terazosin can cause side effects including:

  • Dizziness
  • Fatigue
  • Orthostatic hypotension
  • Nasal congestion

Long-term Safety Studies:
Research indicates that long-term use does not significantly increase adverse event rates compared to placebo groups .

相似化合物的比较

类似化合物

独特性

特拉唑嗪盐酸盐在对α1肾上腺素能受体的特异性结合亲和力和选择性方面是独一无二的。 它具有独特的药代动力学特征,与一些同类药物相比,它具有更长的半衰期,使其适合每天一次给药 .

生物活性

Terazosin hydrochloride is a selective α1-adrenergic receptor antagonist primarily used for the treatment of benign prostatic hyperplasia (BPH) and hypertension. Its biological activity extends beyond these primary uses, showing potential in various physiological processes and therapeutic applications. This article delves into the biological activity of terazosin, highlighting its mechanisms, effects, and relevant case studies.

Terazosin functions by selectively antagonizing α1-adrenergic receptors, which are prevalent in smooth muscle tissues, including those in blood vessels and the prostate. The blockade of these receptors leads to:

  • Vasodilation : Relaxation of vascular smooth muscle results in decreased blood pressure.
  • Improved Urinary Flow : By relaxing smooth muscle in the prostate, terazosin alleviates urinary obstruction symptoms associated with BPH.

The compound also enhances the expression of transforming growth factor beta-1 (TGF-beta1), which is involved in apoptosis induction in prostate cells, contributing to its therapeutic effects against BPH .

1. Antihypertensive Effects

In a multicenter phase III study involving 364 patients with mild to moderate essential hypertension, terazosin was shown to significantly reduce both systolic and diastolic blood pressures. The mean reduction in supine diastolic pressure was between 12 to 14 mm Hg. The long-term use of terazosin resulted in controlled blood pressure in 43% of patients on monotherapy .

2. Neuroprotective Properties

Research indicates that terazosin exhibits neuroprotective effects in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease. In these models, terazosin reduced inflammation and oxidative damage, suggesting its potential for broader neurological applications .

3. Effects on Bronchial Asthma

A study comparing terazosin with salbutamol in asthmatic patients demonstrated that terazosin could induce mild bronchodilation. However, the effects were not statistically significant compared to salbutamol .

Case Studies

Case Study 1: Long-Term Safety and Efficacy
A study assessed the long-term safety and efficacy of terazosin in hypertensive patients over a period of up to one year. The results indicated a low incidence of adverse events, with dizziness being the most common side effect (18.9%). Only one case of syncope occurred during monotherapy, highlighting terazosin's safety profile .

Case Study 2: Comparison of Branded vs Generic Terazosin
A comparative study evaluated the efficacy and tolerability between branded and generic formulations of terazosin among Taiwanese patients with symptomatic BPH. Results showed no significant differences in adverse events or therapeutic efficacy between the two formulations, suggesting that generics can be a viable alternative to branded drugs .

Summary of Biological Activities

Biological Activity Description
Antihypertensive Reduces systolic and diastolic blood pressure; effective in long-term management of hypertension .
Neuroprotective Reduces inflammation and oxidative stress; potential applications in ALS and Parkinson's disease .
Bronchodilation Mild effects observed in asthmatic patients; not as effective as traditional bronchodilators like salbutamol .
Prostate Health Alleviates urinary symptoms associated with BPH; induces apoptosis in prostate cells via TGF-beta1 .

属性

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSWDOUXSCRCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63590-64-7 (Parent)
Record name Terazosin hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7045493
Record name Terazosin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63074-08-8, 70024-40-7
Record name Terazosin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63074-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terazosin hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terazosin hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Terazosin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.793
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERAZOSIN HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QOP8Z9955
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terazosin hydrochloride
Reactant of Route 2
Reactant of Route 2
Terazosin hydrochloride
Reactant of Route 3
Reactant of Route 3
Terazosin hydrochloride
Reactant of Route 4
Reactant of Route 4
Terazosin hydrochloride
Reactant of Route 5
Reactant of Route 5
Terazosin hydrochloride
Reactant of Route 6
Reactant of Route 6
Terazosin hydrochloride
Customer
Q & A

A: Terazosin Hydrochloride is a selective α1-adrenergic receptor blocker. [] This means it binds to α1-adrenergic receptors, preventing the natural agonists (like norepinephrine and epinephrine) from binding and exerting their effects. [] This blockade leads to vasodilation, reducing peripheral vascular resistance and venous return to the heart. []

A: In addition to its systemic vasodilatory effects, this compound also relaxes smooth muscle in the prostate and bladder neck. [, ] This relaxation relieves urethral resistance, thereby improving urine flow and alleviating symptoms associated with BPH. [, ]

A: The molecular formula of this compound Dihydrate is C19H26N5O4Cl(H2O)2. [] Its molecular weight is 459.95 g/mol. []

ANone: Various spectroscopic methods are used to characterize this compound, including:

  • NMR Spectroscopy (1H-NMR): Provides information about the hydrogen atoms within the molecule, aiding in structural elucidation. [, , ]
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the identity and purity of the compound. [, , ]
  • Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on their characteristic vibrations. [, ]

A: Yes, this compound exhibits polymorphism, meaning it can exist in different crystal structures with distinct physicochemical properties. [] Researchers have identified several polymorphs and solvates, including four solvent-free forms, a methanolate, a dihydrate, and a form obtained by desolvating the methanolate. []

A: Studies have investigated the relative stability of various this compound forms. [] Understanding the stability of different polymorphs is crucial for developing stable formulations with predictable dissolution and bioavailability.

ANone: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely used for quantifying this compound. These include:

  • UV Detection: Measures the absorbance of this compound at a specific wavelength, typically 245 nm or 246 nm. [, , ]
  • Fluorescence Detection: Detects the fluorescence emitted by this compound after excitation at a specific wavelength. [, ]
  • Mass Spectrometry (MS/ESI): Provides high sensitivity and selectivity for quantifying this compound in complex matrices like human plasma. [, ]

A: Analytical method validation ensures the accuracy, precision, specificity, linearity, range, and robustness of the method. [, ] For this compound, this involves demonstrating that the chosen method can reliably quantify the drug within the relevant concentration range in the specific matrix (e.g., pharmaceutical formulations or biological samples).

A: this compound is typically administered orally, usually in tablet or capsule form. [, , , ]

A: Bioequivalence studies comparing different this compound formulations have been conducted under both fasting and fed conditions. [] These studies assess how food intake affects the drug's absorption, distribution, metabolism, and excretion (ADME).

A: Yes, researchers have explored transdermal delivery of this compound using iontophoresis, a technique that uses a mild electric current to enhance drug penetration through the skin. [, , ] These studies suggest that iontophoresis could be a promising strategy for delivering this compound, potentially offering advantages like improved patient compliance and reduced side effects.

ANone: this compound is primarily used to treat:

  • Hypertension: Its α1-adrenergic receptor blocking properties promote vasodilation, reducing blood pressure. [, , , ]
  • Benign Prostatic Hyperplasia (BPH): this compound relaxes the smooth muscles in the prostate and bladder neck, improving urine flow and alleviating BPH symptoms. [, , , , ]

A: While this compound is not typically the primary treatment for chronic prostatitis, it is sometimes used in combination with other medications, like antibiotics, to manage symptoms, particularly those related to urinary flow. [, , , ]

A: As with any medication, this compound can cause side effects. The most common side effects are related to its mechanism of action and include dizziness, headache, fatigue, and postural hypotension (a drop in blood pressure upon standing). [, ]

A: Yes, this compound may interact with other medications, potentially altering their effects or increasing the risk of side effects. [] It is essential to inform healthcare providers about all medications being taken, including over-the-counter drugs and supplements, to minimize the risk of interactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。